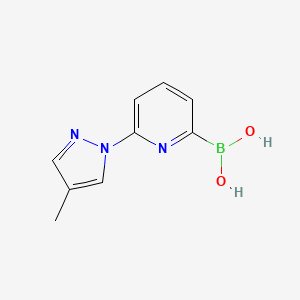

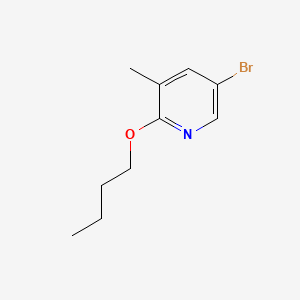

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

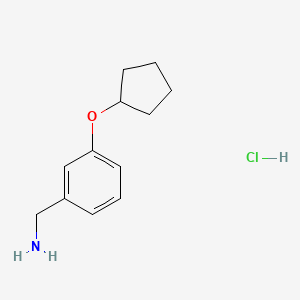

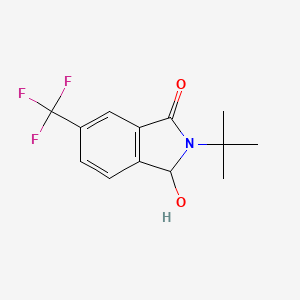

“(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H10BN3O2 . It has a molecular weight of 203.01 g/mol . The IUPAC name for this compound is [6- (4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid .

Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 71.2 Ų . The exact mass and monoisotopic mass are both 203.0866067 g/mol . The compound has a complexity of 218 .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Structural Studies : Research has demonstrated the synthesis of pyrazole derivatives, including compounds related to (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid. These studies involve characterizing compounds using NMR, IR spectroscopies, and HRMS analyses. The structural properties are often analyzed using X-ray diffraction and compared with density-functional-theory (DFT) calculations (Shen et al., 2012).

Synthesis Methodology

- Innovative Synthesis Approaches : A study presented a method for synthesizing pyrrole–pyridine-based ligands using an in situ generated boronic acid for Suzuki coupling, showcasing the versatility in creating related compounds (Böttger et al., 2012).

Antimicrobial and Antimycobacterial Applications

- Antimicrobial Activity : Compounds structurally similar to this compound have been studied for their antimicrobial and antimycobacterial activities. These studies involve synthesizing various derivatives and screening them for potential biological activities (R.V.Sidhaye et al., 2011).

Pharmacological Research

- Pharmacological Potential : The research into similar compounds has highlighted their potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities. This suggests possible applications for this compound in drug discovery (Bawa et al., 2010).

Chemotherapeutic Research

- Antiproliferative Effects : Another aspect of research is the evaluation of related pyrazolo derivatives for their antiproliferative activity against various cancer cell lines. This includes the synthesis and screening of derivatives to identify compounds with potent activity (Razmienė et al., 2021).

Ligand Development for Metal Complexes

- Ligand for Metal Complexes : Research has explored the use of pyrazolyl-pyridine derivatives as ligands in the development of metal complexes. These studies focus on synthesizing mononuclear complexes and examining their crystalline architectures and spectroscopic properties (Zhu et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, which can then undergo a coupling reaction with an organic halide .

Biochemical Pathways

Compounds containing a pyrazole core have been reported to show a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrazole core are generally known for their good bioavailability .

Result of Action

Similar compounds have been reported to show a broad range of biological activities .

Action Environment

The stability and reactivity of boronic acid derivatives can be influenced by factors such as ph and the presence of certain functional groups .

properties

IUPAC Name |

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLIPWNQQFQWSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671282 |

Source

|

| Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310384-85-0 |

Source

|

| Record name | Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)